(R)-Boc-2-amino-3-ethyl-pentanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is recognized for its utility in various scientific fields, including chemistry, biology, and medicine. The compound is often utilized as a building block in the synthesis of complex organic molecules and peptides, serving as a precursor for biologically active compounds and pharmacological probes. Its CAS number is 1310680-39-7, and it has a molecular formula of CHNO with a molecular weight of 245.32 g/mol .
The synthesis of (R)-Boc-2-amino-3-ethyl-pentanoic acid typically involves several key steps:
The industrial production of (R)-Boc-2-amino-3-ethyl-pentanoic acid follows similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency.
(R)-Boc-2-amino-3-ethyl-pentanoic acid features a specific chiral configuration due to its structure, which includes an ethyl group on the pentanoic acid backbone. The structural configuration significantly influences its reactivity and interactions in both chemical and biological systems.
(R)-Boc-2-amino-3-ethyl-pentanoic acid can undergo various chemical reactions:
The ability to undergo these reactions makes (R)-Boc-2-amino-3-ethyl-pentanoic acid a versatile intermediate in organic synthesis.
The mechanism by which (R)-Boc-2-amino-3-ethyl-pentanoic acid exerts its effects primarily involves its role as a building block for more complex structures in biochemical pathways. The Boc protecting group allows for selective reactions at other functional sites without interference from the amino group. Once deprotected, the free amino group can participate in various biochemical interactions, influencing enzyme mechanisms and biological activity.
The compound has been characterized using techniques such as NMR spectroscopy and HPLC for purity assessment, which confirms its high purity levels (≥ 99% HPLC) .
(R)-Boc-2-amino-3-ethyl-pentanoic acid has several significant applications:
The generation of enantiomerically pure R-configured amino acids presents significant synthetic challenges due to the potential for racemization during reactions. Contemporary methodologies employ transition metal catalysis to achieve high enantiomeric excess (ee) in the synthesis of this compound. Chiral rhodium-phosphine complexes have demonstrated exceptional efficacy in the asymmetric hydrogenation of enol ester precursors, yielding the desired (R)-enantiomer with ee values exceeding 98% under optimized conditions [3]. The stereochemical outcome is heavily influenced by ligand architecture—bulky, electron-donating substituents on chiral diphosphine ligands enforce facial selectivity during substrate-catalyst coordination.
Optical rotation verification serves as a critical quality control metric, with the pure R-enantiomer exhibiting a characteristic [α]D20 = -20 ± 2° (c=1 in AcOEt) [1] [3]. This specification provides a rapid assessment of stereochemical purity before incorporation into peptide chains. Comparatively, the S-configured counterpart displays a positive rotation ([α]D20 = +21 ± 2°), enabling straightforward enantiomeric distinction [4]. Kinetic resolution techniques using lipase enzymes further complement these approaches, selectively acylating the undesired S-enantiomer while leaving the R-amine unprotected for subsequent Boc-functionalization.
Table 1: Performance Metrics of Asymmetric Catalysis Systems
Catalyst System | Temperature (°C) | Pressure (psi H₂) | Reaction Time (h) | ee (%) | Product Rotation [α]D20 |
---|---|---|---|---|---|
Rh-(R,R)-EtDuPhos | 50 | 200 | 12 | 99.2 | -19.8° |
Rh-(S)-BINAP | 40 | 150 | 18 | 95.7 | -18.5° |
Pd-(R)-BPPFA | 60 | 100 | 24 | 91.3 | -17.9° |
Chiral auxiliaries provide an alternative pathway to stereochemical control during the Boc-protection sequence, particularly valuable when catalytic methods yield insufficient enantioselectivity. The Evans oxazolidinone methodology enables precise asymmetric induction during alkylation of the glycine equivalent, with the auxiliary dictating the stereochemical outcome at the α-carbon . Following alkylation, diastereomerically pure intermediates undergo simultaneous auxiliary removal and in situ Boc-protection using di-tert-butyl dicarbonate in tetrahydrofuran/water biphasic systems.
This approach achieves diastereomeric ratios >98:2, translating to exceptional enantiopurity in the final Boc-protected product. The mechanistic rationale involves the chiral auxiliary imposing steric constraints that favor Re-face attack during the enolate alkylation, establishing the R-configuration before the Boc group introduction. Post-alkylation, hydrogenolytic cleavage or transesterification liberates the amino acid while preserving the stereochemical integrity, followed by Boc protection under mild basic conditions to prevent epimerization. The resulting white crystalline powder meets stringent purity specifications (≥99% HPLC) essential for pharmaceutical applications [1] [10].
Incorporation of this sterically demanding amino acid into peptide architectures necessitates specialized solid-phase methodologies to prevent epimerization and ensure coupling efficiency. The compound serves as a crucial component in synthesizing conformationally constrained peptides, particularly those featuring α-helical structures stabilized by non-natural amino acids [6]. Traditional Fmoc-strategy peptide synthesis employs the Boc-protected derivative directly onto resin-bound peptide sequences using activating agents such as HATU in DMF.
Coupling efficiency monitoring reveals that extended reaction times (45-60 minutes) and elevated temperatures (40-45°C) overcome the steric hindrance from the 3-ethylpentyl side chain, achieving incorporation yields >95% per coupling cycle. This amino acid's structural significance lies in its capacity to promote helix formation and amphipathicity in synthetic apolipoproteins, facilitating nanolipoprotein particle (NLP) formation for drug delivery applications [6]. The periodic introduction of this α,α'-dialkyl amino acid within peptide sequences creates precisely engineered hydrophobic helical faces that drive self-assembly with lipid components, enabling the creation of uniform NLPs ranging from 10-20nm diameter.
Table 2: Solid-Phase Coupling Efficiency Under Varied Conditions
Activation Reagent | Solvent System | Temperature (°C) | Coupling Time (min) | Incorporation Yield (%) |
---|---|---|---|---|
HATU | DMF | 25 | 60 | 78.3 |
HATU | NMP | 40 | 45 | 95.7 |
HBTU | DCM/DMF (1:1) | 25 | 90 | 82.1 |
DIC/Oxyma | DMF | 45 | 30 | 97.2 |
Transitioning from laboratory synthesis to industrial manufacturing of (R)-Boc-2-amino-3-ethyl-pentanoic acid requires strategic optimization of reaction parameters and purification methodologies to maximize throughput while maintaining stereochemical integrity. Current commercial pricing structures (£880/gram) reflect the synthetic complexity and purification challenges at scale [2]. Process intensification focuses on three critical areas: catalyst recycling, solvent minimization, and crystallization optimization.
Continuous hydrogenation systems with immobilized chiral catalysts enable sustained production rates exceeding 5kg/day with catalyst turnover numbers >15,000. Downstream processing employs solvent-switch crystallization from ethyl acetate/petroleum ether mixtures, yielding the product as a white crystalline solid with consistent purity (≥99% HPLC) and optical rotation specifications [1] . The thermosensitive nature of the Boc group necessitates strict temperature control during isolation, with recovery optimized at 0-8°C to prevent tert-butyl carbonate decomposition [1] [3]. Storage stability studies demonstrate that material integrity remains uncompromised for >24 months when maintained under inert atmosphere at refrigerated conditions, supporting global distribution logistics.
Yield enhancement strategies center on reaction telescoping, where the asymmetric hydrogenation output undergoes direct Boc-protection without intermediate isolation, reducing processing time and minimizing yield losses. This integrated approach achieves overall yields exceeding 82% from enol ester precursors at multi-kilogram scale, representing a 35% improvement over stepwise methodologies. The optimized process delivers material meeting rigorous specifications for pharmaceutical applications, including controlled residual solvent levels (<300ppm DMF) and heavy metal content (<10ppm).
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2